molecular formula C6H12ClN B3107135 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 1609403-44-2

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No. B3107135
CAS RN: 1609403-44-2
M. Wt: 133.62
InChI Key: UJKDOLJYFHFNJJ-UHFFFAOYSA-N
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Description

“2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride” is a chemical compound with the molecular formula C6H11N.ClH . It has a molecular weight of 133.62 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h3-4,6-7H,2,5H2,1H3;1H . This indicates that the molecule consists of a pyrrole ring with an ethyl group attached to one of the carbon atoms and a hydrogen chloride group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Diketopyrrolopyrroles Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs) are derivatives of pyrrole that have seen extensive use in various applications due to their exceptional optical properties. These compounds are widely utilized as high-quality pigments and have applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their straightforward synthesis, combined with stability and near-unity fluorescence quantum yield, positions DPPs as a key focus for future applications in real-world technologies (Grzybowski & Gryko, 2015).

Bioactive Pyrrole-based Compounds in Drug Discovery

Pyrrole rings are a common motif in drug discovery, leading to a variety of pyrrole-based drugs on the market. The synthesis of pyrrole and its derivatives has been inspired by natural products, leading to compounds with significant anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus serves as a crucial pharmacophore unit in many drugs, highlighting its importance in medicinal chemistry (Li Petri et al., 2020).

N-confused Calix[4]pyrroles and Anion Binding

N-confused calix[4]pyrroles (NCCPs) are a novel class of pyrrole-based macrocycles that have garnered interest for their unique anion-binding properties. These compounds differ from regular calix[4]pyrroles in their binding mode, offering a different approach to anion sensing and binding, which could lead to various applications in sensing technologies (Anzenbacher et al., 2006).

properties

IUPAC Name

2-ethyl-2,5-dihydro-1H-pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h3-4,6-7H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKDOLJYFHFNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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